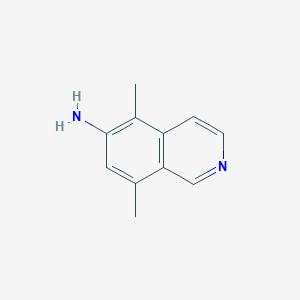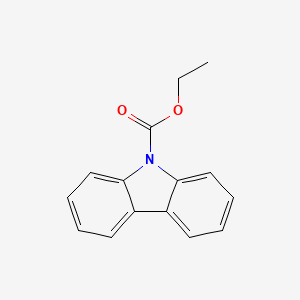
9H-Carbazole-9-carboxylic acid, ethyl ester
Vue d'ensemble
Description
9H-Carbazole-9-carboxylic acid, ethyl ester is an organic compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in pharmaceuticals, materials science, and organic electronics. The ethyl ester derivative of 9H-Carbazole-9-carboxylic acid is particularly interesting due to its potential in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : One common method to synthesize 9H-Carbazole-9-carboxylic acid, ethyl ester involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an appropriate ketone or aldehyde, followed by cyclization under acidic conditions to form the carbazole core. The carboxylic acid group is then introduced via a Friedel-Crafts acylation reaction, and finally, esterification with ethanol yields the ethyl ester derivative.
-
Palladium-Catalyzed Coupling: : Another approach involves palladium-catalyzed coupling reactions. For instance, starting from a halogenated carbazole, a Suzuki coupling reaction with an appropriate boronic acid can introduce the carboxylic acid group, which is then esterified.
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions, higher yields, and reduced production costs. Key steps include the use of robust catalysts and optimized reaction parameters to ensure high purity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or quinones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.
Substitution: Electrophilic substitution reactions are common, where the aromatic ring of the carbazole can be functionalized using reagents like halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of carbazole-9,9-dione.
Reduction: Formation of 9H-carbazole-9-methanol.
Substitution: Formation of 3-bromo-9H-carbazole-9-carboxylic acid, ethyl ester.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9H-Carbazole-9-carboxylic acid, ethyl ester is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of dyes, pigments, and organic semiconductors.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and antimicrobial agents. The carbazole core is known for its bioactivity, making it a valuable scaffold in drug discovery.
Medicine
In medicine, compounds derived from this compound are explored for their anticancer, antiviral, and anti-inflammatory properties. The ability to modify the ester group allows for the development of prodrugs with improved pharmacokinetic properties.
Industry
Industrially, this compound is used in the production of organic light-emitting diodes (OLEDs) and photovoltaic cells. Its electronic properties make it suitable for use in optoelectronic devices.
Mécanisme D'action
The mechanism of action of 9H-Carbazole-9-carboxylic acid, ethyl ester and its derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, in anticancer applications, these compounds may inhibit topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. In antimicrobial applications, they may disrupt bacterial cell wall synthesis or function as efflux pump inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-Carbazole-3-carboxylic acid, ethyl ester
- 9H-Carbazole-2-carboxylic acid, ethyl ester
- 9H-Carbazole-9-methanol
Uniqueness
Compared to its analogs, 9H-Carbazole-9-carboxylic acid, ethyl ester is unique due to its specific position of the carboxylic acid group, which influences its reactivity and the types of derivatives that can be synthesized. This positional isomerism can lead to differences in biological activity and physical properties, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
ethyl carbazole-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-2-18-15(17)16-13-9-5-3-7-11(13)12-8-4-6-10-14(12)16/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQAYMOTWPNCISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395848 | |
| Record name | 9H-Carbazole-9-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24650-61-1 | |
| Record name | 9H-Carbazole-9-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
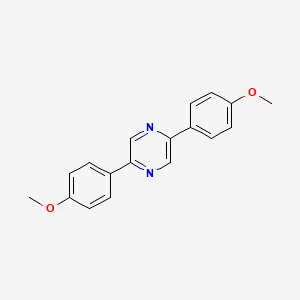
![5H-Indeno[1,2-c]pyridine](/img/structure/B3349914.png)
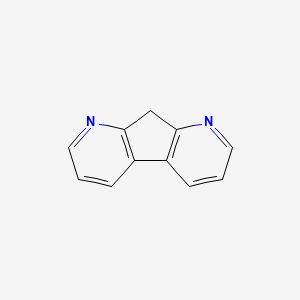

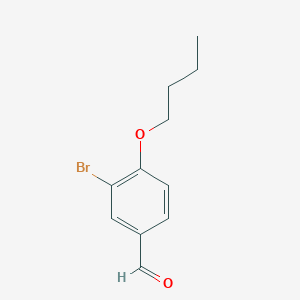

![Pyrazino[1,2-a]indole](/img/structure/B3349936.png)
![1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B3349946.png)
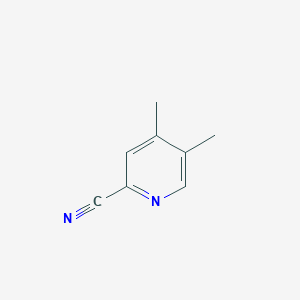

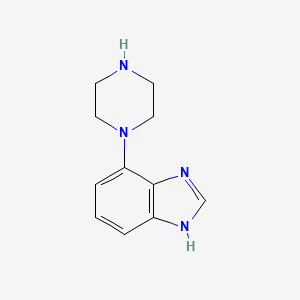
![5-[(4,5-Dihydro-1H-imidazol-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B3349977.png)

